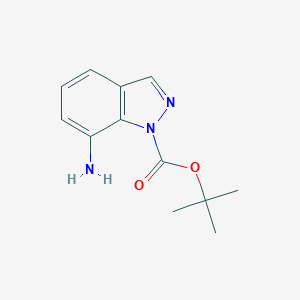

tert-Butyl 7-amino-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIGXWKRHPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597736 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173459-53-5 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 7-amino-1H-indazole-1-carboxylate

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The strategic functionalization of the indazole ring allows for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on tert-Butyl 7-amino-1H-indazole-1-carboxylate , a key synthetic intermediate whose structure combines three critical elements: the indazole core, a primary amino group at the 7-position for further derivatization, and a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the pyrazole ring. The Boc group serves a crucial role by deactivating the N1 nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations to other sites on the molecule. Its facile removal under acidic conditions makes it an ideal protecting group in multi-step synthetic campaigns. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed to empower researchers in its effective application.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both reactive and biological systems. While specific experimental data for this compound is not widely published, properties can be reliably predicted based on its structure and data from closely related isomers such as tert-Butyl 5-amino-1H-indazole-1-carboxylate.[2]

| Property | Data / Predicted Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₂ | - |

| Molecular Weight | 233.27 g/mol | [2] |

| Appearance | Predicted to be a solid, potentially brown to red | [2] |

| Boiling Point | 395.3 ± 34.0 °C (Predicted) | [2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.08 ± 0.10 (Predicted, for the conjugate acid) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Structural Elucidation

The molecule's architecture is central to its reactivity and utility. The Boc group at N1 sterically hinders and electronically deactivates this position, thereby enhancing the nucleophilicity of the 7-amino group, making it the primary site for electrophilic attack.

Spectroscopic Profile (Expected)

-

¹H NMR (Proton NMR):

-

tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons would be expected around δ 1.6-1.8 ppm. This is characteristic of the magnetically equivalent protons of the Boc group.

-

Aromatic Protons: The three protons on the benzene portion of the indazole ring (at positions 4, 5, and 6) would appear as a complex multiplet or as distinct doublets and triplets in the δ 6.5-8.0 ppm region. The specific splitting pattern depends on the coupling constants between adjacent protons.

-

Amino Protons (-NH₂): A broad singlet, integrating to 2 protons, would likely appear in the δ 4.0-5.5 ppm range. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

-

Indazole C3-H: A singlet corresponding to the proton at the 3-position of the pyrazole ring would be expected in the downfield aromatic region, typically δ 8.0-8.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

tert-Butyl Carbons: Two signals are expected for the Boc group: one around δ 80-85 ppm for the quaternary carbon attached to the oxygen atoms, and another around δ 28-30 ppm for the three equivalent methyl carbons.[3]

-

Aromatic & Indazole Carbons: Multiple signals would be present in the δ 100-150 ppm range, corresponding to the carbons of the bicyclic indazole system.

-

Carbonyl Carbon: The carbonyl carbon of the Boc group would appear as a distinct signal further downfield, typically in the δ 150-160 ppm region.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of medium-to-sharp absorption bands around 3350-3450 cm⁻¹ would indicate the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1720-1750 cm⁻¹ is characteristic of the carbonyl group in the Boc ester.[3]

-

C-N Stretching & N-H Bending: Absorptions in the 1580-1650 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Synthesis and Reactivity

Synthetic Protocol: Boc Protection of 7-Amino-1H-indazole

The most direct and common synthesis of the title compound involves the protection of the commercially available 7-Amino-1H-indazole. The N1-position of the indazole ring is more nucleophilic than the exocyclic amino group, but under controlled conditions with a suitable base, selective protection can be achieved. A procedure analogous to the synthesis of a related compound provides a reliable methodology.[1]

Sources

An In-depth Technical Guide to tert-Butyl 7-amino-1H-indazole-1-carboxylate

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding through its N-H protons, make it an ideal core for designing ligands that target a multitude of biological entities. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.

This guide focuses on tert-butyl 7-amino-1H-indazole-1-carboxylate (CAS Number: 173459-53-5), a key synthetic intermediate that provides a strategic entry point for the development of novel 7-substituted indazole-based therapeutics. The presence of the amino group at the 7-position offers a versatile handle for chemical modification, while the tert-butoxycarbonyl (Boc) group at the N1 position of the indazole ring serves a crucial dual purpose: it modulates the electronic properties of the ring system and acts as a robust protecting group, allowing for selective chemical transformations at other positions. Understanding the properties, synthesis, and handling of this building block is paramount for researchers aiming to leverage its potential in drug discovery programs.

Physicochemical and Structural Characteristics

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 173459-53-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [4] |

| Molecular Weight | 233.27 g/mol | [4] |

| Appearance | Typically an off-white to solid | General chemical supplier data |

| Purity | ≥95% (commercially available) | [2] |

The structure features a primary aromatic amine at C7, which is a key site for derivatization. The Boc group is attached to the N1 position, a common outcome for N-protection on the indazole ring system. This regioselectivity is critical as it leaves the N2 position available for potential interactions or further reactions, and sterically directs reactivity away from the adjacent C7 position.

Caption: Structure of this compound.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding nitro-indazole precursor. This approach is favored due to the commercial availability of 7-nitro-1H-indazole and the high efficiency of the subsequent reactions.

Sources

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to tert-Butyl 7-amino-1H-indazole-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, a validated synthetic pathway with mechanistic insights, and its strategic applications in the synthesis of complex pharmaceutical agents.

The indazole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties.[1]

The subject of this guide, this compound, is a strategically designed synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it protects the indazole nitrogen from unwanted side reactions and modulates the electronic properties of the ring system. The 7-amino group provides a crucial synthetic handle for subsequent diversification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This combination makes it an invaluable precursor for targeted therapies, particularly in the development of kinase inhibitors.[2]

Physicochemical and Structural Properties

The precise physicochemical properties of a molecule are critical for its handling, reaction optimization, and formulation. Below is a summary of the key characteristics of this compound.

Molecular Structure

The foundational structure consists of the 1H-indazole ring system, functionalized with an amino group at the C7 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position.

Caption: Chemical structure of this compound.

Data Summary

The following table summarizes the key quantitative data for the molecule. As this specific isomer is not widely cataloged, the molecular formula and weight are calculated, and properties of the isomeric tert-butyl 5-amino-1H-indazole-1-carboxylate are provided for reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₂ | Calculated |

| Molecular Weight | 233.27 g/mol | Calculated[3] |

| CAS Number | Not available | N/A |

| Appearance | Solid (Expected) | Inferred |

| Boiling Point (Predicted) | 395.3 ± 34.0 °C | Predicted for isomer[2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | Predicted for isomer[2] |

| pKa (Predicted) | 3.08 ± 0.10 | Predicted for isomer[2] |

| Storage Temperature | 2-8°C, protect from light | Recommended for isomer[2][4] |

Synthesis and Mechanistic Pathway

The most direct and reliable method for preparing this compound is through the N-protection of the commercially available starting material, 7-amino-1H-indazole.

Reaction Scheme

The synthesis involves the reaction of 7-amino-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base.

Caption: Synthetic workflow for Boc-protection of 7-amino-1H-indazole.

Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of similar aminoindazole scaffolds.[5][6]

-

Vessel Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-amino-1H-indazole (1.0 eq.).

-

Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Cooling : Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of Boc₂O.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the cooled mixture.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water and brine to remove water-soluble impurities and residual DMAP.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Mechanistic Rationale

The Boc-protection of the indazole nitrogen is a classic nucleophilic acyl substitution.

-

Causality of Reagent Choice :

-

Boc₂O : This is the standard reagent for introducing the Boc protecting group. It is electrophilic and reacts readily with nucleophiles.

-

DMAP : While the indazole nitrogen is nucleophilic, DMAP acts as a superior acylation catalyst. It first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself, accelerating the reaction with the less nucleophilic N1 of the indazole ring.

-

DCM : A common, relatively non-polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

-

Low Temperature : Starting the reaction at 0°C mitigates potential side reactions and ensures controlled addition of the Boc group. The N1 position is generally favored for acylation over the exocyclic amino group in indazoles under these conditions due to electronic and steric factors, though optimization may be required to ensure selectivity.[5][6]

-

Spectroscopic Characterization Profile

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The expected data are as follows:

-

¹H NMR : The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.6-1.7 ppm. Aromatic protons on the indazole core will appear in the δ 6.5-8.0 ppm region. The protons of the NH₂ group will appear as a broad singlet.

-

¹³C NMR : The spectrum will display signals for the quaternary carbons of the Boc group (~82 ppm for C(CH₃)₃ and ~150 ppm for the carbonyl), along with distinct signals for the aromatic carbons of the indazole ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺ at m/z 234. A prominent fragment ion at m/z 134, corresponding to the loss of the Boc group ([M-Boc+H]⁺), is a key diagnostic peak.[2]

-

Infrared (IR) Spectroscopy : Key stretches would include N-H stretching for the amino group (~3300-3500 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (~1725 cm⁻¹).

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its bifunctional nature.

-

Orthogonal Reactivity : The Boc-protected N1 nitrogen is stable under a wide range of conditions, allowing for selective chemistry to be performed on the 7-amino group. The amino group serves as a nucleophile or can be transformed into other functional groups.

-

Amide Coupling : The primary amine can readily undergo coupling reactions with carboxylic acids (using reagents like EDC/HOBt or HATU) to form amide bonds, a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Precursor to Kinase Inhibitors : Many kinase inhibitors feature a substituted indazole core. This building block allows for the introduction of pharmacophoric elements at the 7-position, which can be directed towards the solvent-exposed region of an enzyme's active site.[2]

-

Deprotection : The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in DCM), revealing the N1-H of the indazole ring for further functionalization if required, providing synthetic flexibility.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling : Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] The parent amine is noted to be air-sensitive, and related isomers are stored under inert gas and protected from light.[2][8] Therefore, storing this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

-

Toxicity : While specific toxicity data is unavailable, related aminoindazoles are harmful if swallowed and can cause skin and eye irritation.[3][9] Assume this compound has similar properties.

References

-

PubChem. (2025, September 27). N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Thiruvalluvar, A., et al. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

IUCrData. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Available at: [Link]

-

PubChem. (2024, November 20). 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Wuhan Kanal Technology Co., Ltd. CAS 1476776-76-7 N-(tert-butyl)-1H-indazole-7-carboxamide C12H15N3O. Available at: [Link]

-

Chemspon Bio-Tech Co., Ltd. N-tert-butyl-1H-indazole-7-carboxamide. Available at: [Link]

-

Chemspace. High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. Available at: [Link]

-

Pharmaffiliates. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Available at: [Link]

-

IUCr Journals. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

- 3. 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19800556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

tert-Butyl 7-amino-1H-indazole-1-carboxylate structure

An In-Depth Technical Guide to tert-Butyl 7-amino-1H-indazole-1-carboxylate: Structure, Synthesis, and Application in Medicinal Chemistry

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutics. This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate engineered for the precise construction of complex, bioactive molecules. We will dissect its molecular architecture, delineate a robust synthetic pathway with mechanistic rationale, establish expected analytical characterization data, and explore its strategic application in drug development workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.

The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the design of pharmaceuticals, and among them, the indazole nucleus holds a position of prominence.[1] Comprising a fused benzene and pyrazole ring, this bicyclic system offers a rigid, planar scaffold with strategically positioned hydrogen bond donors and acceptors, making it an ideal framework for interacting with biological targets. The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and most synthetically targeted isomer.[1]

The clinical success of indazole-containing drugs, such as the anti-cancer agents Niraparib and Pazopanib, underscores the scaffold's value.[1][2] The development of these complex molecules often requires a multi-step synthetic approach where specific positions on the indazole ring are functionalized in a controlled sequence. This necessitates the use of protecting groups to temporarily mask reactive sites, enabling chemical transformations elsewhere on the molecule. This compound is a prime example of such a protected intermediate, where the N1 nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, allowing for chemistry to be directed based on the reactivity of the 7-amino substituent.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the 1H-indazole core, with a tert-butyloxycarbonyl (Boc) group attached to the N1 position of the pyrazole ring and an amino group at the C7 position of the benzene ring. The Boc group is a sterically bulky, acid-labile protecting group that effectively deactivates the N1 nitrogen from participating in nucleophilic or electrophilic reactions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₅N₃O₂ | PubChem[3] |

| Molecular Weight | 233.27 g/mol | PubChem[3] |

| XLogP3 | 2.2 | PubChem[3] |

| Hydrogen Bond Donors | 1 (Amine group) | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, N2) | PubChem[3] |

| CAS Number | Not explicitly assigned (Isomer of 129488-10-4) | - |

| (Note: Quantitative data is based on the closely related isomer, tert-butyl 5-amino-1H-indazole-1-carboxylate, as a proxy) |

The regioselective installation of the Boc group at the N1 position is a critical feature, driven by both thermodynamic stability and steric factors. This protection strategy is fundamental to its utility, rendering the N1 position inert while preserving the functionality of the C7-amino group for subsequent synthetic modifications.

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached in two key stages: the formation of the 7-amino-1H-indazole core, followed by the selective N-protection of the pyrazole ring.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Amino-1H-indazole

The precursor, 7-amino-1H-indazole, can be synthesized from commercially available starting materials. A common route involves the cyclization of a substituted benzonitrile with hydrazine, followed by the reduction of a nitro group.

-

Synthesis of 7-Nitro-1H-indazole: To a solution of 2-fluoro-3-nitrobenzonitrile in ethanol, add an excess of hydrazine hydrate. Heat the reaction mixture in a sealed vessel until thin-layer chromatography (TLC) indicates the consumption of the starting material. Upon cooling, the product typically crystallizes and can be isolated by filtration.

-

Reduction to 7-Amino-1H-indazole: Suspend 7-nitro-1H-indazole and a catalytic amount of 10% Palladium on carbon (Pd/C) in ethanol.[4] The system is placed under a hydrogen atmosphere (via balloon or hydrogenation apparatus) and stirred vigorously at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield crude 7-amino-1H-indazole, which can be used directly in the next step.

Step 2: N-Boc Protection of 7-Amino-1H-indazole

This procedure details the selective protection of the N1 position of the indazole ring.[5][6][7]

-

Reaction Setup: Dissolve 7-amino-1H-indazole (1.0 equiv.) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add triethylamine (TEA, ~1.5 equiv.) as a base, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equiv.). Cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equiv.) in the reaction solvent dropwise to the cooled mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Causality and Experimental Choices

-

Choice of Protecting Group: The Boc group is chosen for its robustness under a wide range of conditions, including mild base and nucleophilic attack, yet it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), providing orthogonal protection.[5][8]

-

Role of Reagents:

-

(Boc)₂O: Acts as the electrophilic source of the tert-butoxycarbonyl group.

-

Triethylamine (TEA): A non-nucleophilic organic base that deprotonates the acidic N-H of the indazole ring, activating it for nucleophilic attack on the (Boc)₂O.

-

DMAP: A highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate with (Boc)₂O, accelerating the reaction.[6]

-

-

Regioselectivity: The protection occurs preferentially at the N1 position. This is because the N1-protected indazole is the thermodynamically more stable product compared to the N2-isomer, a crucial consideration for achieving high yields of the desired regioisomer.[5]

Structural Elucidation and Characterization

Confirmation of the structure of this compound is achieved through a combination of standard spectroscopic techniques. This analytical data serves as a self-validating system for the described protocol.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet integrating to 9H around δ 1.6-1.7 ppm, characteristic of the tert-butyl group. - A broad singlet for the two -NH₂ protons. - Three distinct signals in the aromatic region (approx. δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring of the indazole core. - A signal for the C3-H proton of the pyrazole ring.[9][10] |

| ¹³C NMR | - A signal for the carbamate carbonyl carbon around δ 148-150 ppm. - A signal for the quaternary carbon of the tert-butyl group around δ 82-84 ppm. - A signal for the methyl carbons of the tert-butyl group around δ 28 ppm. - A series of signals in the aromatic region (δ 110-150 ppm) for the carbons of the indazole ring.[9] |

| Mass Spec. (ESI-MS) | - Expected [M+H]⁺ peak at m/z 234.12. - A prominent fragment ion at m/z 134.07, corresponding to the loss of the Boc group ([M-Boc+H]⁺).[4] |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - A strong C=O stretching vibration for the carbamate carbonyl group around 1720-1740 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. |

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecules, particularly in the synthesis of libraries of compounds for drug discovery.[6][11]

Synthetic Utility Workflow

Caption: Strategic workflow for using the title compound in multi-step synthesis.

-

Directed Functionalization: The free 7-amino group serves as a reactive handle for a variety of chemical transformations. It can undergo acylation to form amides, reductive amination to form secondary amines, or participate in coupling reactions. These reactions can be performed while the N1 position remains protected.

-

Orthogonal Deprotection: After the desired modifications have been made at the 7-position, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane/methanol without disturbing many other functional groups.[8] This unmasks the N1-H of the pyrazole ring, making it available for subsequent reactions, such as N-arylation or N-alkylation, which are common steps in the synthesis of kinase inhibitors.

-

Scaffold for Library Synthesis: By using this intermediate, medicinal chemists can rapidly generate a diverse library of compounds. A series of different acyl chlorides, aldehydes, or alkyl halides can be reacted with the 7-amino group, and each of these products can then be deprotected and further reacted at the N1 position, creating a matrix of novel structures for biological screening.[11]

Conclusion

This compound is a strategically designed and highly valuable intermediate in the field of organic and medicinal chemistry. Its structure, featuring an acid-labile Boc protecting group at the thermodynamically favored N1 position and a reactive amino group at the C7 position, allows for the controlled and sequential functionalization of the indazole scaffold. The robust and well-understood chemistry of its synthesis and deprotection provides researchers with a reliable tool for building complex molecular architectures. As the demand for novel indazole-based therapeutics continues to grow, the importance of versatile and precisely engineered building blocks like this compound will only increase, solidifying its role as a key component in the drug discovery pipeline.

References

- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

- National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.

- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37, 281–287.

- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- Advanced ChemBlocks. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.

- Santa Cruz Biotechnology. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected.

- Wuhan Kanal Technology Co., Ltd. (n.d.). CAS 1476776-76-7 N-(tert-butyl)-1H-indazole-7-carboxamide C12H15N3O.

- Chemical supplier. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.

- National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.

- Wiley-VCH. (2007). Supporting Information.

- International Union of Crystallography (IUCr). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- BLDpharm. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate.

- ResearchGate. (n.d.). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.

- BLDpharm. (n.d.). tert-Butyl 7-amino-1H-indole-1-carboxylate.

- ChemicalBook. (n.d.). N-(tert-butyl)-1H-indazole-7-carboxamide(1476776-76-7) 1H NMR.

- Chemical supplier. (2025). High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing.

- PubChem. (n.d.). 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate.

- ChemicalBook. (2025). 1-BOC-5-AMINO-INDAZOLE Chemical Properties,Uses,Production.

- Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Letters in Drug Design & Discovery. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives containing different functional group.

- VIWIT Pharmaceuticals. (n.d.). N-Tert-butyl-1H-indazole-7-carboxamide.

- National Institutes of Health (NIH). (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- ResearchGate. (2025). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate.

- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19800556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. tandfonline.com [tandfonline.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to tert-Butyl 7-amino-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurological disorders.[1][2][3][4] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's pharmacological profile. Amino-substituted indazoles, in particular, serve as critical building blocks, often acting as key pharmacophores that interact with biological targets such as protein kinases.[5] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides a stable intermediate that is amenable to a wide range of synthetic transformations, making it an invaluable tool in the multi-step synthesis of complex drug candidates.[6][7]

This technical guide focuses on tert-butyl 7-amino-1H-indazole-1-carboxylate, a promising but underexplored building block. We will provide its definitive IUPAC name, propose a robust synthetic pathway, discuss its predicted physicochemical properties, and explore its potential applications in drug discovery, all grounded in authoritative chemical literature and proven methodologies for analogous compounds.

Part 1: Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . This name is derived from the following structural components:

-

1H-indazole : The core bicyclic heteroaromatic system.

-

7-amino : An amino group (-NH₂) substituted at the 7th position of the indazole ring.

-

1-carboxylate : A carboxylate group attached to the nitrogen at position 1 of the indazole ring.

-

tert-butyl : The ester group of the carboxylate is a tert-butyl group.

The Boc group at the N1 position serves to protect the more nucleophilic nitrogen of the indazole ring, thereby facilitating regioselective reactions at other positions.

Part 2: Proposed Synthesis Pathway and Experimental Protocol

Given the lack of a directly reported synthesis for this compound, a logical and robust synthetic route is proposed, commencing from a commercially available precursor. This multi-step synthesis is designed for efficiency and scalability, drawing upon established and reliable chemical transformations.

The proposed pathway involves three key steps:

-

Synthesis of 7-Nitro-1H-indazole : The foundational step to introduce the nitrogen functionality at the desired position.

-

Boc Protection : Regioselective protection of the N1 position of the indazole ring.

-

Nitro Group Reduction : Conversion of the nitro group to the target amino functionality.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

The Strategic Utility of tert-Butyl 7-amino-1H-indazole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2] Its rigid structure and capacity for crucial hydrogen bonding interactions make it an ideal framework for designing potent and selective modulators of various biological targets.[1] This guide focuses on a particularly valuable derivative, tert-Butyl 7-amino-1H-indazole-1-carboxylate , a key building block that offers synthetic versatility and strategic advantages in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.[3][4]

Nomenclature and Structural Elucidation: Defining the Core Moiety

Clarity in chemical communication is paramount. This compound is known by several synonyms, which are often encountered in scientific literature and chemical supplier catalogs. A comprehensive understanding of these alternative names is crucial for efficient information retrieval.

| Primary Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1-Boc-7-aminoindazole | 173459-53-5 | C₁₂H₁₅N₃O₂ | 233.27 g/mol |

| 7-Amino-1H-indazole-1-carboxylic acid tert-butyl ester | ||||

| 7-Amino-1-(tert-butoxycarbonyl)-1H-indazole |

The structure features a 7-aminoindazole core where the nitrogen at position 1 of the indazole ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental to the synthetic utility of this molecule, a concept we will explore in detail.

Figure 1: Chemical structure of this compound.

The Art of Synthesis: A Strategic Approach to a Key Intermediate

While a definitive, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in singular literature, the synthesis can be logically deduced from established methodologies for analogous indazole derivatives. The general strategy involves the formation of the indazole ring system, followed by the introduction and protection of the amino and indazole nitrogen moieties. A plausible synthetic route is outlined below, drawing from common organic synthesis transformations.

Conceptual Synthetic Workflow

The synthesis of the indazole core often begins with appropriately substituted aniline or nitroaniline precursors.[5] For the 7-aminoindazole scaffold, a common starting material would be a 2,3-disubstituted aniline.

Caption: Conceptual workflow for the synthesis of this compound.

Boc Protection of 7-Aminoindazole: A Detailed Protocol

The Boc protection of the indazole nitrogen is a critical step that enhances the molecule's stability and allows for selective functionalization of the 7-amino group in subsequent reactions. The following is a generalized, yet detailed, protocol for this transformation based on standard procedures for N-Boc protection of amines and heterocyclic nitrogens.[2]

Materials:

-

7-Amino-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Amino-1H-indazole (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, catalytic amount, e.g., 0.1 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Rationale behind Experimental Choices:

-

DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction between the indazole nitrogen and (Boc)₂O.

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of (Boc)₂O.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts and removes excess DMAP. The brine wash helps to remove water from the organic layer.

Reactivity and Synthetic Applications: A Versatile Building Block

The chemical reactivity of this compound is primarily dictated by the 7-amino group. The Boc-protected indazole nitrogen is relatively unreactive under many conditions, allowing for selective transformations at the amino functionality.

Key Reactions of the 7-Amino Group

The primary amine at the C7 position is a versatile handle for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides, although this can be challenging to perform selectively.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form diarylamines.[3]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Caption: Key reactions involving the 7-amino group of this compound.

Deprotection of the Boc Group

The removal of the Boc group is a crucial step to liberate the N1-H of the indazole ring, which can be important for biological activity, particularly in kinase inhibitors where it can act as a hydrogen bond donor. The Boc group is acid-labile and can be readily cleaved under acidic conditions.

Typical Deprotection Protocol:

-

Dissolve the Boc-protected indazole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected product, often as a salt.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

-

Aromatic Protons: Signals in the range of δ 6.5-8.0 ppm, with characteristic coupling patterns for the trisubstituted benzene ring.

-

NH₂ Protons: A broad singlet, the chemical shift of which is solvent-dependent.

-

tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.6-1.7 ppm, integrating to 9 protons.

Predicted ¹³C NMR Spectral Data

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

Carbonyl Carbon (Boc): A signal around δ 150-155 ppm.

-

Quaternary Carbon (Boc): A signal around δ 80-85 ppm.

-

Methyl Carbons (Boc): A signal around δ 28 ppm.

Predicted IR Spectral Data

-

N-H Stretching (Amine): Two characteristic bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretching (Carbonyl): A strong absorption band around 1720-1740 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 7-aminoindazole scaffold is a key pharmacophore in the design of various kinase inhibitors.[4] The amino group at the 7-position can serve as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The Boc-protected precursor, this compound, is an invaluable intermediate in the synthesis of these complex molecules.

One notable example is in the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[8] The 7-aminoindazole core can be elaborated through various synthetic transformations to generate potent and selective FGFR4 inhibitors.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its pre-protected nature allows for selective functionalization of the 7-amino group, providing a versatile platform for the synthesis of complex drug candidates. The indazole scaffold, and particularly the 7-aminoindazole moiety, will undoubtedly continue to be a focus of drug discovery efforts, especially in the pursuit of novel kinase inhibitors. The synthetic methodologies and chemical principles outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry.

- Wiley-VCH. (2007).

- The Royal Society of Chemistry. (2012). Experimental Procedure.

- ScienceOpen. (2025).

- ScienceOpen. (2025).

- (2025).

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- IUCr. (2021).

- Chem-Impex. (n.d.). 1-Boc-5-amino-indazole.

- Semantic Scholar. (2012).

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)

- The Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- PubMed. (2022).

- (n.d.).

- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Google Patents. (n.d.).

- PharmaCompass.com. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Boc-7-aminoindazole.

- National Institutes of Health. (2017).

- ResearchGate. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles | Request PDF.

- Der Pharma Chemica. (n.d.).

- ResearchG

- ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. journals.iucr.org [journals.iucr.org]

- 3. benchchem.com [benchchem.com]

- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 7-amino-1H-indazole-1-carboxylate

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The strategic placement of functional groups on the indazole nucleus is critical for modulating a compound's pharmacological profile. Tert-Butyl 7-amino-1H-indazole-1-carboxylate is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a crucial protecting group, enabling selective functionalization at other positions, while the 7-amino group offers a reactive handle for the introduction of diverse substituents.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from 7-amino-1H-indazole. The first step involves the protection of the more nucleophilic nitrogen of the pyrazole ring (N-1) with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that utilizes di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Caption: Proposed synthesis of this compound.

Spectroscopic Data Analysis (Predicted)

The following sections detail the predicted spectroscopic data for the title compound. These predictions are based on the analysis of known spectroscopic data for related indazole derivatives and the fundamental principles of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the protons of the tert-butyl group, and the protons of the amino group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | d | 1H | H-6 | The Boc group at N-1 is electron-withdrawing, deshielding the adjacent protons. H-6 is expected to be a doublet due to coupling with H-5. |

| ~ 7.5 - 7.7 | d | 1H | H-4 | H-4 is expected to be a doublet due to coupling with H-5. |

| ~ 6.8 - 7.0 | t | 1H | H-5 | H-5 will appear as a triplet due to coupling with both H-4 and H-6. |

| ~ 6.5 - 6.7 | s | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet. |

| ~ 5.0 - 5.5 | br s | 2H | -NH₂ | The protons of the amino group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |

| ~ 1.7 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C=O | The carbonyl carbon of the Boc group is expected to be significantly downfield. |

| ~ 145 | C-7a | A quaternary carbon in the indazole ring. |

| ~ 140 | C-7 | The carbon bearing the amino group will be shielded relative to unsubstituted indazole. |

| ~ 135 | C-3a | A quaternary carbon in the indazole ring. |

| ~ 130 | C-3 | The carbon at the 3-position of the indazole ring. |

| ~ 125 | C-5 | Aromatic methine carbon. |

| ~ 115 | C-6 | Aromatic methine carbon. |

| ~ 110 | C-4 | Aromatic methine carbon. |

| ~ 85 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | -NH₂ | N-H stretch (asymmetric and symmetric) |

| 2980 - 2950 | -CH₃ | C-H stretch (aliphatic) |

| ~ 1725 | -C=O | C=O stretch (carbamate) |

| 1620 - 1580 | C=C | C=C stretch (aromatic) |

| 1370, 1390 | -C(CH₃)₃ | C-H bend (gem-dimethyl) |

| ~ 1250 | C-N | C-N stretch |

| ~ 1150 | C-O | C-O stretch (ester-like) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| ~ 233 | [M]⁺ (Molecular Ion) |

| ~ 177 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| ~ 133 | [M - Boc]⁺ (Loss of the Boc group) |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Identify and label the major absorption bands.

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Identify any significant fragment ions and propose their structures.

-

Workflow for Spectroscopic Analysis

Caption: A conceptual workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. As a Senior Application Scientist, I trust this guide will be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Supporting Information for a scientific publication. Wiley-VCH. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

1H-indazol-7-amine. PubChem. [Link]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of tert-Butyl 7-amino-1H-indazole-1-carboxylate

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 7-amino-1H-indazole-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted ¹H NMR spectrum. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active molecules. The structural elucidation of such compounds is paramount for ensuring the integrity of synthetic pathways and the purity of final products. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships.

This guide will first delve into the predicted ¹H NMR spectrum of the title compound, providing a thorough explanation for the chemical shifts and coupling patterns of each proton. This is followed by a detailed, step-by-step protocol for the acquisition and processing of the NMR data, grounded in established best practices to ensure data of the highest quality.

Molecular Structure and Proton Environments

The structure of this compound comprises three key components: a 7-amino-indazole core, a tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the indazole ring, and an amino group at the C7 position. The interplay of these functional groups dictates the electronic environment of each proton and, consequently, their resonance frequencies in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons labeled.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the amino group, and the indazole ring. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~1.6 | Singlet (s) | 9H | N/A |

| Amino (NH₂) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A |

| H-5 | ~6.7 - 6.9 | Triplet (t) | 1H | J ≈ 7.5 - 8.0 |

| H-4 | ~7.0 - 7.2 | Doublet (d) | 1H | J ≈ 7.5 - 8.0 |

| H-6 | ~7.4 - 7.6 | Doublet (d) | 1H | J ≈ 7.5 - 8.0 |

| H-3 | ~8.0 - 8.2 | Singlet (s) | 1H | N/A |

Rationale for Spectral Predictions

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to produce a sharp, intense singlet in the upfield region of the spectrum, typically around 1.6 ppm.[1] This signal is a characteristic diagnostic peak for the presence of the N-Boc protecting group.[1]

-

Amino Protons: The two protons of the amino group at the C7 position are anticipated to appear as a broad singlet in the range of 4.5 to 5.5 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the deuterated solvent.[2] The exact chemical shift is highly dependent on solvent, concentration, and temperature.

-

Indazole Aromatic Protons (H-4, H-5, H-6): The benzene portion of the indazole ring constitutes an aromatic system. The protons attached to this ring (H-4, H-5, and H-6) will resonate in the aromatic region of the spectrum, generally between 6.0 and 8.0 ppm.

-

The amino group at C7 is an electron-donating group, which increases the electron density at the ortho (C6) and para (C4) positions through resonance. This increased shielding will cause the signals for H-6 and H-4 to shift upfield (to a lower ppm value) compared to an unsubstituted indazole.

-

Conversely, the N-Boc group at N1 is electron-withdrawing, which will deshield the adjacent protons.

-

H-5: This proton is coupled to both H-4 and H-6, and is expected to appear as a triplet with a coupling constant of approximately 7.5 - 8.0 Hz.

-

H-4 and H-6: These protons are each coupled to H-5 and will therefore appear as doublets with a similar coupling constant. The relative positions of the H-4 and H-6 doublets are influenced by the combined electronic effects of the amino and N-Boc groups.

-

-

Indazole H-3 Proton: The H-3 proton is on the pyrazole part of the indazole ring and is not coupled to the other aromatic protons. It is therefore expected to appear as a singlet, likely in the downfield region of the aromatic signals (~8.0 - 8.2 ppm), due to the electronic environment of the heterocyclic ring.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[3][4] Ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters would be:

-

Pulse Program: A standard 90° pulse-acquire sequence.

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.[5]

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[6]

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate all the signals to determine the relative number of protons corresponding to each peak.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its characterization. By understanding the influence of the N-Boc protecting group and the 7-amino substituent on the chemical shifts and coupling patterns of the indazole core, a detailed and accurate interpretation of the spectrum is achievable. The combination of a sharp singlet for the tert-butyl group, a broad singlet for the amino protons, and a characteristic pattern of a triplet and two doublets for the aromatic protons serves as a unique fingerprint for this molecule. Adherence to the rigorous experimental protocol outlined in this guide will ensure the acquisition of high-quality, reproducible ¹H NMR data, thereby upholding the principles of scientific integrity in research and development.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem. (n.d.).

- NMR Data Processing. (n.d.).

- NMR Sample Preparation. (n.d.).

- NMR Sample Preparation - Western University. (n.d.).

- Sample preparation for NMR measurements and points to keep in mind. (n.d.).

- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).

- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).

- NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21).

- SOP data acquisition - R-NMR. (n.d.).

- NMR Spectroscopy: Data Acquisition. (n.d.).

- THE ACQUISITION PARAMETERS We've arrived at the heart of the 1H NMR demonstration lesson. We're on step #7 of our 1D acquisit. (n.d.).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.).

- Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).

- 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem. (n.d.).

- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing. (n.d.).

- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).

- An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine - Benchchem. (n.d.).

- 7-Amino-1H-indazole 97 21443-96-9 - Sigma-Aldrich. (n.d.).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- 7-Amino-1-methyl-1H-indazole - CymitQuimica. (n.d.).

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6).

- Chemical shifts - UCL. (n.d.).

- Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024, April 23).

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021, July 9).

- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH. (n.d.).

Sources

Introduction: The Crucial Role of ¹³C NMR in Drug Discovery

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Boc-Protected Aminoindazoles

In the landscape of modern drug development, indazole derivatives are privileged scaffolds, valued for their diverse biological activities. When these scaffolds are functionalized with amino groups, they become critical building blocks for creating complex lead compounds. To control their reactivity during synthesis, the amino group is often protected, most commonly with a tert-butoxycarbonyl (Boc) group. The precise structural verification of these intermediates is non-negotiable for ensuring the integrity of the synthetic pathway and the final active pharmaceutical ingredient (API).

While various analytical techniques are employed for characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide an unambiguous carbon fingerprint of the molecule. Each carbon atom in a unique electronic environment yields a distinct signal, making ¹³C NMR a definitive tool for confirming regiochemistry—for example, distinguishing between a 5-aminoindazole and a 6-aminoindazole derivative.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding, acquiring, and interpreting the ¹³C NMR spectra of Boc-protected aminoindazoles. We will move beyond simple data reporting to explain the causal factors behind chemical shifts and present a self-validating protocol for acquiring high-fidelity data.

Part 1: The Invariant Signature of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group provides a set of highly reliable and easily identifiable signals in the ¹³C NMR spectrum. These signals serve as an internal validation that the protection reaction has been successful. The consistency of these shifts across a wide range of molecules is due to their relative insulation from the electronic effects of the core scaffold.

The Boc group consists of three distinct carbon types:

-

Carbonyl Carbon (C=O): This carbon consistently appears far downfield in a characteristic region.

-

Quaternary Carbon (-OC(CH₃)₃): The central carbon of the tert-butyl group, bonded to the oxygen.

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl groups, which give rise to a single, intense signal.

The expected chemical shift ranges for these carbons, based on literature data from various chemical environments, are summarized below.

| Carbon Type | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Key Characteristics |

| Carbonyl (C=O) | 152 - 155 | 153 - 155[1] | Downfield, sharp signal, sensitive to solvent hydrogen bonding. |

| Quaternary (-OC (CH₃)₃) | 80 - 82[2] | 77 - 80[1] | Weaker signal due to lack of NOE, requires adequate relaxation delay to observe. |

| Methyl (-C(C H₃)₃) | ~28.3[3] | ~26.0[1] | Upfield, typically the most intense signal in the spectrum. |

Note: The observation of these three signals is the first step in confirming the structure of a Boc-protected intermediate.

Part 2: Decoding the Aminoindazole Core - A Predictive Framework

While the Boc group signals are straightforward, the true challenge and value of ¹³C NMR lies in assigning the signals of the indazole ring itself. The position of the -NHBoc substituent dramatically alters the electronic environment and, therefore, the chemical shifts of the seven indazole carbons.

Standard Indazole Numbering

To begin, it is critical to use the standard IUPAC numbering for the indazole ring system.

Caption: Recommended workflow for acquiring and analyzing ¹³C NMR data.

Conclusion

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Oh, K., et al. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC. Retrieved from [Link]

-

Fruchier, A., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Niwayama, S., et al. (2017). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

Sources

The Biological Activity of Aminoindazole Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals